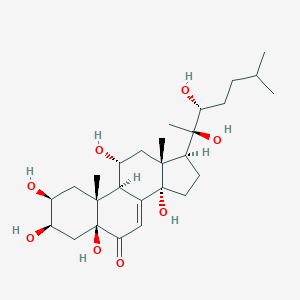

Muristerone A

Description

Propriétés

IUPAC Name |

(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJUYAVTHIEHAI-LHBNDURVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959583 | |

| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38778-30-2 | |

| Record name | Muristerone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Muristerone A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Potent Ecdysteroid Receptor Agonist

Abstract

Muristerone A is a naturally occurring phytoecdysteroid that has garnered significant attention within the scientific community for its potent agonistic activity on the ecdysone receptor (EcR). This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, this document presents quantitative data on its biological activity, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows to support researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a polyhydroxylated steroid, a structural analog of the insect molting hormone ecdysone.[1] Its intricate chemical architecture is fundamental to its high-affinity binding to the ecdysone receptor.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₈ | [2][3][4] |

| Molecular Weight | 496.63 g/mol | [2][3][4] |

| IUPAC Name | (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | [5] |

| CAS Number | 38778-30-2 | [2][3][4] |

| SMILES | CC(C)CC--INVALID-LINK--([C@H]1CC[C@@]2([C@@]1(C--INVALID-LINK--[C@]4([C@@]3(C--INVALID-LINK--O)O)C)O)O)C)O)O">C@HO | [5] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [1][4] |

Mechanism of Action: Ecdysone Receptor Agonism

This compound exerts its biological effects primarily through its action as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a critical role in insect development.[6] The EcR forms a heterodimer with the ultraspiracle protein (USP) in insects, or its vertebrate homolog, the retinoid X receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.

The binding of this compound to the ligand-binding domain of the EcR induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of gene transcription. This mechanism has been harnessed for the development of inducible gene expression systems in mammalian cells, where the expression of a gene of interest is placed under the control of an EcRE-containing promoter.

Signaling Pathway

The signaling cascade initiated by this compound binding to the EcR/RXR heterodimer is a well-defined pathway leading to the transcriptional activation of target genes.

Caption: this compound signaling pathway.

Quantitative Biological Activity

This compound is recognized for its high affinity and potency as an EcR agonist. While specific EC50 and IC50 values for this compound are not as widely reported as for its analog Ponasterone A, its potent activity is well-established.

Table 2: Quantitative Activity of this compound and Analogs

| Compound | Assay Type | Target | Value | Reference |

| This compound | Dissociation Constant (Kd) | Ecdysone Receptor | 1 nM | [6] |

| Ponasterone A | Ecdysteroid Activity Induction (EC50) | Ecdysone Receptor | 70 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Ecdysone Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound (e.g., this compound) to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Caption: Workflow for an Ecdysone Receptor Competitive Binding Assay.

Detailed Protocol:

-

Receptor Preparation: Prepare a cell lysate or a purified protein fraction containing the ecdysone receptor from a suitable source, such as insect cell lines (e.g., Sf9) or mammalian cells engineered to express the receptor.

-

Radioligand Preparation: Prepare a working solution of a high-affinity radiolabeled ecdysone receptor ligand, such as [³H]Ponasterone A, at a concentration typically at or below its Kd.

-

Test Compound Preparation: Prepare a series of dilutions of this compound in an appropriate buffer.

-

Incubation: In a microplate or microcentrifuge tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of this compound. Include control wells with no unlabeled competitor (for total binding) and wells with a large excess of unlabeled ligand (for non-specific binding). Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which retains the receptor-ligand complex.

-

Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Ecdysone-Inducible Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene, typically luciferase.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.

-

Co-transfect the cells with three plasmids:

-

An expression vector for the ecdysone receptor (EcR).

-

An expression vector for the retinoid X receptor (RXR).

-

A reporter plasmid containing the firefly luciferase gene under the control of an ecdysone response element (EcRE).

-

-

Optionally, a control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, seed the cells into a multi-well plate and allow them to attach. Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

-

Conclusion

This compound is a valuable tool for researchers studying nuclear receptor function and for the development of inducible gene expression systems. Its high potency and specific mechanism of action make it a compound of significant interest. The information and protocols provided in this guide are intended to facilitate further research and application of this powerful phytoecdysteroid. Professionals in drug development may also find the principles of its interaction with a nuclear receptor to be informative for the design and screening of novel therapeutic agents.

References

- 1. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]

- 6. Ponasterone A | TargetMol [targetmol.com]

Muristerone A: A Technical Guide to its Ecdysone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muristerone A is a potent phytoecdysteroid, a plant-derived analog of the insect molting hormone 20-hydroxyecdysone (20E). Its high affinity for the ecdysone receptor (EcR) has made it a valuable tool in entomological research and a lead compound in the development of insect-specific pesticides. This technical guide provides an in-depth overview of this compound's binding affinity to the ecdysone receptor, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Ecdysone Receptor Signaling Pathway

The biological effects of this compound are mediated through the ecdysone receptor, a ligand-activated transcription factor. The functional receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2] In the absence of a ligand, the EcR-USP complex can act as a transcriptional repressor. Upon binding of an ecdysteroid agonist like this compound to the ligand-binding domain (LBD) of the EcR subunit, the receptor undergoes a conformational change. This change facilitates the recruitment of coactivator proteins and the initiation of transcription of ecdysone-responsive genes, ultimately leading to physiological responses such as molting and metamorphosis.[3]

References

Muristerone A: A Deep Dive into its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muristerone A, a potent phytoecdysteroid, has garnered significant attention within the scientific community for its high affinity and specific agonistic activity towards the ecdysone receptor (EcR). This technical guide provides a comprehensive overview of the discovery and origin of this compound, its isolation and purification, and its mechanism of action through the ecdysone signaling pathway. Detailed experimental protocols, quantitative data on its biological activity, and visual representations of experimental workflows and signaling cascades are presented to serve as a valuable resource for researchers in endocrinology, molecular biology, and drug development.

Discovery and Origin

This compound was first identified as a novel phytoecdysteroid isolated from the plant Ipomoea calonyction. Its chemical structure was elucidated as 2β,3β,5β,11α,14α,20R,22R-hepta-hydroxycholest-7-en-6-one. As a member of the ecdysteroid family, this compound is a structural analog of insect molting hormones and exhibits potent biological activity in arthropods. Its discovery has been pivotal in the study of ecdysteroid-mediated gene expression and has led to its widespread use as a powerful tool in inducible gene expression systems.

Isolation and Purification of this compound

The extraction and purification of this compound from its natural source, Ipomoea calonyction, involves a multi-step process that leverages its physicochemical properties. While a definitive, universally adopted protocol is not available, a general workflow can be constructed based on established methods for phytoecdysteroid isolation.

Experimental Protocol: Generalized Isolation and Purification of Phytoecdysteroids

This protocol is a generalized representation and may require optimization for specific applications.

-

Extraction:

-

Air-dried and powdered plant material (Ipomoea calonyction) is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This initial step aims to solubilize a broad range of compounds, including this compound.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then partitioned between a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., 80% aqueous methanol). This step removes non-polar impurities such as lipids and chlorophyll.

-

The polar phase, containing the ecdysteroids, is collected and further partitioned between n-butanol and water. Ecdysteroids preferentially partition into the n-butanol phase.

-

-

Chromatographic Purification:

-

The n-butanol extract is concentrated and subjected to a series of chromatographic separations.

-

Column Chromatography: Initial purification is often achieved using normal-phase column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is employed to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and a polar organic solvent like methanol or acetonitrile.

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow

Mechanism of Action: The Ecdysone Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development and metamorphosis. The activation of EcR by this compound initiates a cascade of gene expression changes.

The functional ecdysone receptor is a heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). In the absence of a ligand, the EcR/USP heterodimer is thought to be associated with co-repressors, inhibiting gene transcription.

Upon binding of this compound to the ligand-binding domain of EcR, the receptor undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activators. The activated this compound-EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding initiates the transcription of a hierarchy of genes, including early-response genes such as E74, E75, and Broad-Complex (BR-C), which are themselves transcription factors that regulate the expression of a larger set of late-response genes responsible for mediating the physiological effects of ecdysone.

Signaling Pathway Diagram

Quantitative Biological Activity

The high affinity of this compound for the ecdysone receptor makes it a particularly potent agonist. Its biological activity has been quantified in various in vitro systems, typically through competitive binding assays and reporter gene assays. The following table summarizes key quantitative data for this compound and other ecdysteroids for comparison.

| Compound | Organism/Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 1.9 nM | [1] |

| Ponasterone A | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 1.2 nM | [1] |

| 20-Hydroxyecdysone | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 35 nM | [1] |

| α-Ecdysone | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 1200 nM | [1] |

| Ponasterone A | Drosophila melanogaster Kc cells | Ligand Binding Assay | Kd | 3 x 10-9 M | [2] |

Applications in Research and Drug Development

The potent and specific activity of this compound has made it an invaluable tool in molecular biology, particularly in the development of ecdysone-inducible gene expression systems.[3] These systems allow for the temporal and spatial control of gene expression in vitro and in vivo, providing a powerful method for studying gene function. In drug development, the ecdysone receptor is a validated target for insecticides. A thorough understanding of the interaction of compounds like this compound with the receptor can aid in the design of novel and selective pest control agents.

Conclusion

This compound stands out as a highly potent phytoecdysteroid with significant utility in scientific research. Its discovery from Ipomoea calonyction and the elucidation of its mechanism of action have profoundly impacted our understanding of steroid hormone signaling in insects. The detailed information provided in this guide, from isolation protocols to quantitative activity data and signaling pathway diagrams, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and further investigate this remarkable compound.

References

- 1. Variability of ecdysteroid-induced cell cycle alterations in Drosophila Kc sublines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demonstration of an ecdysteroid receptor in a cultured cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytoecdysteroids Similar to Muristerone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, have garnered significant attention for their diverse biological activities and potential therapeutic applications. Among these, Muristerone A is a potent agonist of the ecdysone receptor (EcR), a key regulator of gene expression in arthropods. This technical guide provides a comprehensive overview of phytoecdysteroids that are structurally and functionally similar to this compound. It delves into their comparative binding affinities for the ecdysone receptor, details the experimental protocols for their characterization, and elucidates the underlying signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of endocrinology, drug discovery, and molecular biology.

Introduction

Ecdysteroids are a class of steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis.[1] Phytoecdysteroids are naturally occurring analogs of these hormones found in various plant species, where they are thought to act as a defense mechanism against insect herbivores.[2] this compound is a notable phytoecdysteroid known for its high affinity and potent activation of the ecdysone receptor (EcR), a nuclear receptor that, upon ligand binding, forms a heterodimer with the Ultraspiracle protein (USP) to regulate the transcription of target genes.[1][3]

The remarkable specificity and potency of certain phytoecdysteroids, like this compound, have made them invaluable tools in molecular biology for inducible gene expression systems.[4] Furthermore, the diverse pharmacological effects of phytoecdysteroids in vertebrates, including anabolic, anti-diabetic, and neuroprotective properties, have spurred interest in their potential for drug development.[5] This guide focuses on phytoecdysteroids that share structural and functional similarities with this compound, providing a detailed comparison of their biological activities and the methodologies used for their evaluation.

Phytoecdysteroids with Structural and Functional Similarity to this compound

Several phytoecdysteroids exhibit structural features and biological activities comparable to this compound. The key determinant of their function is their ability to bind to and activate the ecdysone receptor. The structure-activity relationship of ecdysteroids has been extensively studied, revealing the importance of specific hydroxylations on the steroid nucleus and the side chain for high-affinity binding.[6][7]

Phytoecdysteroids that are frequently compared to this compound in terms of their EcR binding affinity and biological potency include:

-

Ponasterone A: Often used interchangeably with this compound in ecdysone-inducible expression systems, Ponasterone A is a highly potent ecdysteroid.[4][8] It demonstrates strong binding to the EcR/USP heterodimer.[9]

-

20-Hydroxyecdysone (20E): This is one of the most common and well-studied phytoecdysteroids. While generally less potent than this compound and Ponasterone A, it serves as a benchmark for ecdysteroid activity.[10]

-

Makisterone A: Another phytoecdysteroid with a similar steroidal backbone, its activity can vary depending on the specific insect species and receptor isoform.

-

Cyasterone: This compound is noted for its potent activity, which in some systems can be comparable to or even exceed that of 20-hydroxyecdysone.

The structural differences among these compounds, primarily in the hydroxylation patterns of the side chain, account for the variations in their binding affinities and biological potencies.

Quantitative Data on Ecdysone Receptor Binding and Activation

The biological activity of phytoecdysteroids is typically quantified by their binding affinity to the ecdysone receptor (EcR) and their ability to induce gene expression in reporter assays. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different ecdysteroids.

| Phytoecdysteroid | Receptor/Cell Line | Assay Type | EC50 (nM) | Reference |

| This compound | Drosophila melanogaster EcR | Reporter Gene Assay | ~1-10 | [4] |

| Ponasterone A | Drosophila melanogaster EcR | Reporter Gene Assay | ~1-10 | [10] |

| Chilo suppressalis EcR/USP | Radioligand Binding Assay | Kd = 1.2 nM | [9] | |

| 20-Hydroxyecdysone | Drosophila melanogaster EcR | Reporter Gene Assay | ~50-100 | [10] |

| Ecdysone | Drosophila melanogaster EcR | Reporter Gene Assay | >1000 | [10] |

Note: EC50 and Kd values can vary significantly depending on the specific ecdysone receptor isoform, the partner protein (USP or RXR), the cell line used, and the specific reporter gene construct. The data presented here are approximate values for comparative purposes.

Experimental Protocols

The characterization of phytoecdysteroids and the determination of their biological activity involve a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Ecdysone Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ecdysteroid (e.g., [³H]Ponasterone A) for binding to the EcR/USP heterodimer.

Materials:

-

Purified or in vitro translated EcR and USP proteins.

-

Radiolabeled ligand: [³H]Ponasterone A.

-

Test phytoecdysteroids (e.g., this compound, Ponasterone A, 20-Hydroxyecdysone).

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.5, 1.5 mM EDTA, 10% glycerol).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the EcR and USP proteins in the binding buffer.

-

Add a constant concentration of [³H]Ponasterone A to the reaction mixture.

-

Add varying concentrations of the unlabeled test phytoecdysteroid.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separate the protein-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Ecdysone Receptor Reporter Gene Assay

This cell-based assay measures the ability of a phytoecdysteroid to activate the ecdysone receptor and induce the expression of a reporter gene.

Materials:

-

Mammalian or insect cell line (e.g., HEK293, CHO, Sf9).

-

Expression plasmids for EcR and USP.

-

Reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase, or green fluorescent protein).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test phytoecdysteroids.

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the cells in multi-well plates.

-

Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of the test phytoecdysteroid.

-

Incubate the cells for another 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

-

Plot the normalized reporter activity against the concentration of the test compound to determine the EC50 value.[11]

Signaling Pathway of Ecdysteroid Action

The biological effects of phytoecdysteroids like this compound are mediated through the activation of the ecdysone receptor signaling pathway. This pathway involves a series of molecular events leading to changes in gene expression.

Caption: The Ecdysone Receptor Signaling Pathway.

Pathway Description:

-

Ligand Entry: Lipophilic phytoecdysteroids like this compound cross the cell and nuclear membranes to enter the nucleus.

-

Receptor Binding and Activation: In the nucleus, the phytoecdysteroid binds to the ligand-binding domain of the ecdysone receptor (EcR), which is already heterodimerized with the Ultraspiracle protein (USP).[1] Ligand binding induces a conformational change in the EcR, leading to the activation of the receptor complex.

-

DNA Binding: The activated Ligand-EcR/USP complex binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[12]

-

Transcriptional Activation: The binding of the receptor complex to EcREs recruits co-activator proteins and the basal transcription machinery, leading to the initiation of transcription of the target genes.

-

mRNA Synthesis and Export: The transcribed genes produce messenger RNA (mRNA) molecules, which are then processed and exported from the nucleus to the cytoplasm.

-

Protein Synthesis and Biological Response: In the cytoplasm, the mRNA is translated into new proteins by ribosomes. These proteins then carry out various biological functions, resulting in the physiological response to the ecdysteroid.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of phytoecdysteroids.

Caption: A typical workflow for phytoecdysteroid screening.

Conclusion

This compound and its analogs represent a fascinating class of natural products with significant utility in scientific research and potential for therapeutic development. Their high affinity for the ecdysone receptor and potent biological activity make them ideal for inducible gene expression systems. Understanding the structure-activity relationships, mastering the experimental protocols for their characterization, and elucidating the intricacies of their signaling pathway are crucial for harnessing their full potential. This guide provides a foundational resource for researchers and professionals to explore and utilize these powerful biomolecules in their respective fields. The continued investigation into phytoecdysteroids is likely to uncover novel compounds with unique properties and expand their applications in medicine and biotechnology.

References

- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecdysteroid 7,9(11)-dien-6-ones as potential photoaffinity labels for ecdysteroid binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]

- 9. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

Muristerone A Signaling Pathway: A Technical Guide to its Activation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muristerone A, a potent phytoecdysteroid, serves as a powerful tool for inducing gene expression in systems engineered to utilize the ecdysone receptor (EcR). Its high affinity and specificity for the EcR make it an invaluable component in the development of inducible gene expression systems, offering precise temporal and dose-dependent control over the expression of target genes. This technical guide provides an in-depth overview of the this compound signaling pathway, detailed experimental protocols for its characterization, and quantitative data to facilitate its application in research and drug development.

The Core Signaling Pathway: Ecdysone Receptor Activation

The biological effects of this compound are mediated through the ecdysone receptor, a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the invertebrate homolog of the retinoid X receptor (RXR).[1][2] In the absence of a ligand, the EcR/USP heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) within the promoter regions of target genes and recruits co-repressor proteins, leading to the silencing of gene expression.

The binding of this compound to the ligand-binding domain (LBD) of the EcR subunit induces a conformational change in the receptor complex. This alteration facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. This co-activator complex then initiates the transcription of downstream target genes.

Caption: this compound signaling pathway activation.

Quantitative Analysis of this compound Activity

The potency of this compound can be quantified through various in vitro assays. The half-maximal effective concentration (EC50) and binding affinity (Kd) are key parameters to determine its biological activity.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | ~1 nM | Radioligand Binding Assay | N/A |

| EC50 | 1.2 x 10-6 M | Luciferase Reporter Assay | [3] |

Note: The provided EC50 value is for 20-hydroxyecdysone (20E), a related ecdysteroid, and serves as a representative example. Specific EC50 values for this compound may vary depending on the cell line and reporter system used.

The activation of the ecdysone receptor by this compound leads to the transcriptional upregulation of a cascade of target genes. The early-response genes, such as E74, E75, and Broad-Complex (BR-C), are direct targets of the EcR/USP complex. The fold change in the expression of these genes can be quantified using RT-qPCR.

| Target Gene | Fold Change (this compound vs. Vehicle) | Time Point | Cell Type | Reference |

| E74 | >10-fold | 4 hours | Drosophila S2 cells | Representative |

| E75 | >20-fold | 4 hours | Drosophila S2 cells | [3] |

| BR-C | >15-fold | 4 hours | Drosophila S2 cells | Representative |

Note: The fold change values are representative and can vary based on experimental conditions such as this compound concentration, treatment duration, and cell line.

Experimental Protocols

Luciferase Reporter Assay for this compound Activity

This assay quantifies the ability of this compound to activate the ecdysone receptor and drive the expression of a reporter gene (luciferase).

Materials:

-

Mammalian or insect cell line (e.g., HEK293, Drosophila S2)

-

Expression plasmid for EcR

-

Expression plasmid for USP

-

Luciferase reporter plasmid containing EcREs upstream of the luciferase gene

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the EcR, USP, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Western Blot Analysis of Target Protein Expression

This method is used to detect and quantify the expression of proteins encoded by this compound-responsive genes.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein (e.g., anti-E75)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the this compound-treated and control cells or tissues in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

RT-qPCR for Target Gene Expression Analysis

This technique is used to measure the relative changes in the mRNA levels of this compound-responsive genes.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the target genes (e.g., E74, E75, BR-C) and a reference gene (e.g., actin, GAPDH)

Protocol:

-

RNA Extraction: Isolate total RNA from the this compound-treated and control samples.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental Workflow for Characterizing a this compound Analog

The following workflow outlines the key steps for the characterization of a novel compound suspected to be an agonist of the ecdysone receptor, using this compound as a positive control.

Caption: Workflow for ecdysone agonist characterization.

Conclusion

This compound is a highly effective and specific activator of the ecdysone receptor signaling pathway. Understanding its mechanism of action and employing robust experimental protocols are crucial for its successful application in inducible gene expression systems. This technical guide provides the foundational knowledge and practical methodologies for researchers to effectively utilize this compound and to characterize novel ecdysone receptor agonists, thereby advancing research in various fields of life sciences and drug discovery.

References

- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The steroid hormone ecdysone functions with intrinsic chromatin remodeling factors to control female germline stem cells in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Muristerone A: A Technical Guide to its Biological Function in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muristerone A, a potent phytoecdysteroid, serves as a powerful tool in entomological research and biotechnology. As an analog of the insect molting hormone 20-hydroxyecdysone (20E), its primary biological function is to activate the ecdysone receptor (EcR), a ligand-inducible nuclear receptor. This activation triggers a cascade of gene expression that governs critical physiological processes, most notably molting and metamorphosis. Beyond its natural role, this compound is a key component of ecdysone-inducible gene expression systems, offering precise temporal and dose-dependent control of target genes in a variety of in vitro and in vivo models. This technical guide provides an in-depth overview of the molecular mechanisms, biological effects, and experimental applications of this compound in insects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Function: Ecdysone Receptor Agonism

This compound functions as a high-affinity agonist for the ecdysone receptor (EcR). In insects, EcR does not act alone but forms a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR). This EcR/USP heterodimer is the functional receptor for ecdysteroids.

Upon binding of this compound to the ligand-binding pocket of EcR, the receptor complex undergoes a conformational change. This change facilitates the recruitment of transcriptional coactivators and the binding of the complex to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding event initiates the transcription of a hierarchical cascade of genes that orchestrate the complex processes of molting and metamorphosis.

Signaling Pathway

The signaling pathway of this compound is initiated by its entry into the target cell and subsequent binding to the EcR/USP heterodimer, which can be located in the cytoplasm or nucleus. In the absence of a ligand, the receptor complex may be associated with corepressors, inhibiting gene expression. Ligand binding leads to the dissociation of corepressors and recruitment of coactivators, leading to gene transcription.

Figure 1. this compound signaling pathway.

Quantitative Data

The potency of this compound is reflected in its strong binding affinity for the ecdysone receptor and its low effective concentration for inducing biological responses.

Receptor Binding Affinity

Competitive binding assays are often used to determine the relative affinity of a non-radiolabeled ligand like this compound. In such assays, the IC50 value, the concentration of the competing ligand that displaces 50% of the radiolabeled ligand, is determined.

| Ligand | Receptor Source | Assay Type | Value |

| This compound | Americamysis bahia (crustacean) EcR/USP | Competitive Binding (IC50) | 1.9 nM |

| Ponasterone A | Drosophila melanogaster Kc cell extracts | Saturation Binding (Kd) | 3.0 nM |

Table 1: Receptor Binding Affinity Data for Ecdysteroids.

Biological Activity in Cell-Based Assays

The biological activity of this compound is commonly quantified by its effective concentration to induce a response in a cell-based reporter gene assay. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an ecdysone-responsive promoter. The EC50 value represents the concentration of this compound that elicits 50% of the maximum reporter gene expression.

| Cell Line | Insect Species | Reporter System | This compound EC50 |

| Kc167 | Drosophila melanogaster | Ecdysone-responsive luciferase | Data not available |

| S2 | Drosophila melanogaster | Ecdysone-responsive luciferase | Data not available |

| Sf9 | Spodoptera frugiperda | Ecdysone-responsive luciferase | Data not available |

Table 2: this compound EC50 Values in Insect Cell Lines. Note: Specific EC50 values for this compound in these commonly used insect cell lines are not consistently reported in publicly available literature, highlighting a gap in the current data.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound for the ecdysone receptor in insect cell extracts.

Materials:

-

Insect cells expressing the ecdysone receptor (e.g., Kc167 or Sf9 cells)

-

Radiolabeled ecdysteroid (e.g., [3H]ponasterone A)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Glass fiber filters

-

Scintillation fluid and counter

-

Filtration apparatus

Procedure:

-

Prepare Cell Lysate: Harvest insect cells and prepare a cell lysate containing the ecdysone receptor.

-

Set up Competition Assay: In a series of tubes, add a constant concentration of radiolabeled ecdysteroid and varying concentrations of unlabeled this compound to the cell lysate.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration to determine the IC50 value.

Figure 2. Radioligand binding assay workflow.

Ecdysone-Inducible Luciferase Reporter Assay

This protocol describes how to quantify the biological activity of this compound in insect cells.

Materials:

-

Insect cell line (e.g., Drosophila S2 cells)

-

Expression plasmid for EcR and USP (e.g., pVgRXR)

-

Reporter plasmid with an ecdysone-responsive promoter driving luciferase expression (e.g., pIND-Luc)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed insect cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the EcR/USP expression plasmid and the luciferase reporter plasmid.

-

This compound Treatment: After a post-transfection period, treat the cells with a range of this compound concentrations.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence.

-

Data Analysis: Plot the luciferase activity against the this compound concentration to determine the EC50 value.

Figure 3. Luciferase reporter assay workflow.

Conclusion

This compound is an invaluable tool for dissecting the intricacies of insect endocrinology and for the precise control of gene expression in biotechnological applications. Its high affinity for the ecdysone receptor and potent biological activity make it a preferred ligand for both fundamental research and the development of novel insect control strategies. The experimental frameworks provided in this guide offer a starting point for researchers to quantitatively assess the effects of this compound and to leverage its properties for their specific research goals. Further research to fill the existing gaps in quantitative data, particularly EC50 values in standard insect cell lines, will undoubtedly enhance the utility of this potent phytoecdysteroid.

Muristerone A: An In-Depth Technical Guide for Inducible Gene Expression in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muristerone A is a potent phytoecdysteroid, an analog of the insect molting hormone ecdysone, that has emerged as a valuable tool for researchers in molecular biology. Its ability to act as a high-affinity agonist for the ecdysone receptor (EcR) has led to its widespread use in ecdysone-inducible gene expression systems. These systems offer tight, dose-dependent control over the expression of a target gene in mammalian, insect, and plant cells, without the pleiotropic effects associated with some other inducible systems. This technical guide provides a comprehensive overview of this compound, its mechanism of action, practical considerations for its use, detailed experimental protocols, and a comparative analysis with another common ecdysteroid inducer, Ponasterone A.

Mechanism of Action: The Ecdysone-Inducible System

The ecdysone-inducible expression system is a powerful "on-switch" for gene expression, and its function relies on the specific interaction between an ecdysteroid ligand, like this compound, and a heterodimeric nuclear receptor. The core components of this system are:

-

Ecdysone Receptor (EcR): A nuclear receptor derived from an insect, such as Drosophila melanogaster.

-

Retinoid X Receptor (RXR) or Ultraspiracle (USP): The mammalian or insect heterodimeric partner of EcR, respectively.

-

Ecdysone Response Element (EcRE): A specific DNA sequence placed upstream of the gene of interest.

In the absence of an ecdysteroid ligand, the EcR/RXR (or EcR/USP) heterodimer binds to the EcRE but does not activate transcription; in some systems, it may even act as a repressor. The introduction of this compound triggers a conformational change in the EcR, leading to the recruitment of coactivators and the initiation of transcription of the downstream target gene. This system is highly specific, as this compound does not activate endogenous mammalian nuclear receptors.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₈ |

| Molecular Weight | 496.63 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in DMSO and ethanol[3][4] |

| Storage (Powder) | -20°C for up to 3 years[2] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[2] |

Comparative Analysis: this compound vs. Ponasterone A

This compound and Ponasterone A are two of the most potent and commonly used ecdysteroid inducers. While they share a similar mechanism of action, there are subtle differences to consider.

| Feature | This compound | Ponasterone A |

| Potency (EC₅₀) | ~0.5 µM (500 nM) in CV-1 cells | ~0.5 µM (500 nM) in CV-1 cells |

| Source | Primarily from the plant Ipomoea calonyction[5] | Found in various plants, including the genus Podocarpus |

| Key Structural Difference | Additional hydroxyl group at C-5 | Lacks a hydroxyl group at C-5 compared to this compound |

| General Use | Widely used as a potent inducer in various cell types. | Also a very common and potent inducer, often used interchangeably with this compound. |

Representative Dose-Response Data for this compound

Note: The following data is illustrative and represents a typical dose-response curve for a luciferase reporter gene under the control of an ecdysone-inducible promoter in mammalian cells. Actual results may vary depending on the cell type, promoter strength, and reporter gene used.

| This compound Concentration (µM) | Fold Induction (relative to uninduced) |

| 0 | 1 |

| 0.01 | 15 |

| 0.05 | 75 |

| 0.1 | 250 |

| 0.5 | 800 |

| 1.0 | 1200 |

| 5.0 | 1500 |

| 10.0 | 1550 |

Representative Induction Kinetics with this compound (1 µM)

Note: The following data is illustrative and represents a typical time-course of luciferase expression following the addition of this compound. The exact timing and level of induction can vary.

| Time After Induction (hours) | Fold Induction (relative to uninduced) |

| 0 | 1 |

| 2 | 50 |

| 4 | 200 |

| 8 | 600 |

| 12 | 1000 |

| 24 | 1500 |

| 48 | 1300 |

| 72 | 900 |

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. takara.co.kr [takara.co.kr]

- 3. Gene profiling reveals unknown enhancing and suppressive actions of glucocorticoids on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative control of noise in mammalian gene expression by dynamic histone regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of a novel maturation-inducing steroid produced in vitro by ovaries of Atlantic croaker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Muristerone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muristerone A is a potent phytoecdysteroid, a class of naturally occurring steroid hormones in plants that are structurally similar to insect molting hormones. It is recognized for its high affinity as an agonist for the ecdysteroid receptor (EcR), a nuclear receptor that plays a critical role in insect development and physiology. This property has made this compound a valuable tool in molecular biology for inducing gene expression in systems engineered to be responsive to ecdysteroids. This guide provides a comprehensive overview of the core properties of this compound, its mechanism of action, and detailed experimental protocols for its application.

Physicochemical Properties and Binding Affinities

This compound's efficacy is rooted in its specific molecular structure, which allows for potent interaction with the ecdysone receptor. The following tables summarize its key physicochemical properties and compare its biological activity with other common ecdysteroids.

| Property | Value |

| Chemical Formula | C₂₇H₄₄O₈ |

| Molecular Weight | 496.6 g/mol |

| CAS Number | 38778-30-2 |

| Solubility | Soluble in ethanol |

| Storage Conditions | Store at -20°C for long-term storage |

Table 1: Physicochemical Properties of this compound.

The potency of ecdysteroids is determined by their binding affinity to the ecdysone receptor. The following table presents a comparative analysis of the effective concentration (EC₅₀) values for this compound and other key ecdysteroids in the Drosophila melanogaster BII cell bioassay. A lower EC₅₀ value indicates a higher potency.

| Ecdysteroid | EC₅₀ in Drosophila melanogaster BII cell bioassay (M) |

| This compound | 8.0 x 10⁻⁹ |

| Ponasterone A | 3.0 x 10⁻⁹ |

| 20-Hydroxyecdysone | 2.1 x 10⁻⁷ |

Table 2: Comparative Potency of Ecdysteroids. [1]

Mechanism of Action: The Ecdysone Receptor Signaling Pathway

This compound exerts its biological effects by activating the ecdysone receptor signaling pathway. The ecdysone receptor (EcR) is a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). In the absence of a ligand, the EcR/USP heterodimer may be associated with corepressor proteins and can bind to specific DNA sequences known as ecdysone response elements (EcREs), repressing the transcription of target genes.

Upon binding of an agonist like this compound to the ligand-binding pocket of EcR, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The activated ligand-receptor complex then binds with high affinity to EcREs in the promoter regions of target genes, initiating their transcription. This cascade of gene activation ultimately leads to the physiological responses associated with ecdysteroid signaling.

Caption: Ecdysone Receptor Signaling Pathway.

Experimental Protocols

The high potency and specificity of this compound make it a valuable reagent in various experimental settings. Below are detailed methodologies for key experiments.

Drosophila melanogaster BII Cell Bioassay for Ecdysteroid Activity

This bioassay is used to determine the potency of ecdysteroid agonists and antagonists.[1][2][3]

a. Cell Culture and Maintenance:

-

Culture Drosophila melanogaster BII cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).

-

Maintain cells at 25°C in a non-humidified, non-CO₂ incubator.

-

Subculture cells every 3-4 days to maintain logarithmic growth.

b. Assay Procedure:

-

Seed BII cells into a 96-well microplate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound and other test ecdysteroids in the culture medium. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

Add 10 µL of each ecdysteroid dilution to the appropriate wells. Include a vehicle control (e.g., ethanol) and a positive control (e.g., a known concentration of 20-hydroxyecdysone).

-

Incubate the plate at 25°C for 72 hours.

-

Assess the cellular response. This is often done using a reporter gene assay where the reporter gene (e.g., luciferase or β-galactosidase) is under the control of an ecdysone-responsive promoter.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Plot the reporter activity against the logarithm of the ecdysteroid concentration to generate a dose-response curve and determine the EC₅₀ value.

Competitive Radioligand Binding Assay

This assay measures the binding affinity of this compound to the ecdysone receptor by competing with a radiolabeled ecdysteroid.[4][5]

a. Preparation of Receptor Source:

-

Prepare a crude nuclear extract from an insect cell line (e.g., Sf9 or Kc cells) or tissues known to express the ecdysone receptor.

-

Homogenize the cells or tissues in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet the nuclei and then extract the nuclear proteins.

-

Determine the protein concentration of the nuclear extract.

b. Binding Assay:

-

In a microcentrifuge tube, combine the nuclear extract, a fixed concentration of a radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A, typically at a concentration close to its K_d), and varying concentrations of unlabeled this compound (the competitor).

-

Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled Ponasterone A).

-

Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (K_i).

Caption: Competitive Radioligand Binding Assay Workflow.

In Vivo Drosophila Feeding Assay

This assay is used to assess the physiological effects of this compound when ingested by adult flies.

a. Fly Maintenance:

-

Rear Oregon R or other wild-type Drosophila melanogaster strains on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.

b. Diet Preparation:

-

Prepare the standard fly food. While the food is still liquid and has cooled to approximately 60°C, add this compound dissolved in a small amount of ethanol to achieve the desired final concentration (e.g., 1-100 µM).

-

Prepare a control food with the same volume of ethanol without this compound.

-

Aliquot the food into vials and allow it to solidify.

c. Feeding Experiment:

-

Collect newly eclosed adult flies and age them for 2-3 days on standard food.

-

Transfer groups of flies (e.g., 20 males and 20 females) to vials containing either the control diet or the this compound-supplemented diet.

-

Maintain the flies on these diets for a specified period (e.g., 7-14 days).

-

Observe and quantify relevant phenotypes, such as survival, fecundity (number of eggs laid), or specific developmental or behavioral changes.

-

To confirm ingestion, a non-toxic food dye can be added to the diet, and the presence of the dye in the flies' abdomens can be visually inspected.

Conclusion

This compound is a highly potent ecdysteroid agonist that serves as an invaluable tool for researchers in molecular biology, entomology, and drug development. Its strong and specific interaction with the ecdysone receptor allows for the precise induction of gene expression in engineered systems and provides a means to study the physiological effects of ecdysteroid signaling. The detailed protocols provided in this guide offer a foundation for the effective application of this compound in various experimental contexts.

References

- 1. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of Muristerone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muristerone A, a phytoecdysteroid, is a potent agonist of the ecdysteroid receptor (EcR), a nuclear receptor that plays a crucial role in insect development. This property has led to its widespread use as an inducer in ecdysone-inducible mammalian gene expression systems. However, emerging preliminary studies have revealed that this compound is not biologically inert in mammalian cells and can exert off-target effects, specifically on intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and development in this area.

Data Presentation

On-Target Effects: Ecdysteroid Receptor Binding and Acetylcholinesterase Induction

This compound demonstrates high affinity for the ecdysteroid receptor and is a potent inducer of ecdysone-responsive genes. The following table summarizes the quantitative data from studies on the epithelial cell line from Chironomus tentans.

| Parameter | Value | Cell Line | Reference |

| Ecdysteroid Receptor Binding Affinity (Ki) | 0.04 µM | Chironomus tentans epithelial cell line | [1][2] |

| Acetylcholinesterase Half-Maximal Induction (EC50) | 0.05 µM | Chironomus tentans epithelial cell line | [1][2] |

Off-Target Effects: Potentiation of PI3K/Akt Signaling

Preliminary studies have shown that this compound can potentiate the Interleukin-3 (IL-3)-dependent activation of the PI3K/Akt signaling pathway in the murine pro-B cell line, Ba/F3. This off-target effect is crucial to consider when using this compound in inducible gene expression systems.

| Effect | Cell Line | Pathway Affected | Reference |

| Potentiation of IL-3-dependent activation | Ba/F3 | PI3K/Akt | [3] |

Experimental Protocols

Ecdysteroid Receptor Competitive Binding Assay

This protocol is adapted from studies on Chironomus tentans cell extracts to determine the binding affinity of this compound to the ecdysteroid receptor.

1. Preparation of Cell Extract:

-

Culture Chironomus tentans epithelial cells in a suitable medium at 25°C.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Homogenize the cells on ice using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cytosolic and nuclear extracts.

2. Competitive Binding Assay:

-

In a microtiter plate, add a constant concentration of a radiolabeled ecdysteroid, such as [3H]-Ponasterone A.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the prepared cell extract to each well.

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase Induction Assay

This microfluorimetric assay is used to quantify the induction of acetylcholinesterase activity by this compound in Chironomus tentans cells.

1. Cell Culture and Treatment:

-

Seed Chironomus tentans epithelial cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound.

-

Include a vehicle control (e.g., ethanol or DMSO).

-

Incubate the cells for a period sufficient to induce enzyme expression (e.g., 24-72 hours).

2. Acetylcholinesterase Activity Measurement:

-

After incubation, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 based buffer).

-

Prepare a reaction mixture containing a fluorogenic acetylcholinesterase substrate (e.g., Amplex Red reagent in the presence of choline oxidase and horseradish peroxidase).

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at room temperature, protected from light, for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red).

3. Data Analysis:

-

Subtract the background fluorescence from the control wells.

-

Plot the fluorescence intensity (representing acetylcholinesterase activity) against the concentration of this compound.

-

Determine the EC50 value, which is the concentration of this compound that induces 50% of the maximal acetylcholinesterase activity.

Analysis of PI3K/Akt Pathway Activation in Ba/F3 Cells

This protocol outlines the steps to investigate the potentiation of IL-3-induced PI3K/Akt signaling by this compound in Ba/F3 cells using Western blotting.

1. Cell Culture and Treatment:

-

Culture IL-3-dependent Ba/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of murine IL-3.

-

Before the experiment, wash the cells to remove IL-3 and starve them for a few hours.

-

Pre-treat the cells with this compound at the desired concentration for a short period (e.g., 1 hour).

-

Stimulate the cells with a suboptimal concentration of IL-3 for a short duration (e.g., 15-30 minutes).

-

Include appropriate controls: untreated cells, cells treated with IL-3 alone, and cells treated with this compound alone.

2. Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt using densitometry software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Compare the levels of p-Akt in the different treatment groups to determine the effect of this compound on IL-3-induced Akt phosphorylation.

Mandatory Visualization

References

Methodological & Application

Muristerone A Inducible Gene Expression System: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Muristerone A inducible gene expression system is a powerful tool for the temporal and dose-dependent control of gene expression in mammalian cells. This system is based on the insect steroid hormone ecdysone and its receptor, offering high induction levels with low basal activity. This compound, a synthetic analog of ecdysone, serves as the inducing agent, providing specificity and minimizing off-target effects in mammalian systems. This document provides detailed protocols and application notes for utilizing the this compound inducible system, including quantitative data on its performance and visual guides for the underlying signaling pathway and experimental procedures.

Principle of the System

The this compound inducible system relies on two key components delivered on separate plasmids: a receptor plasmid and an expression plasmid.

-

Receptor Plasmid: This plasmid constitutively expresses a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). In mammalian cells, EcR and RXR form a heterodimer that can bind to a specific DNA sequence, the Ecdysone Response Element (EcRE).

-

Expression Plasmid: This plasmid contains the gene of interest (GOI) downstream of a minimal promoter that is linked to multiple copies of the EcRE.

In the absence of this compound, the EcR-RXR heterodimer binds to the EcRE and actively represses the transcription of the GOI. The addition of this compound induces a conformational change in the EcR protein, leading to the recruitment of co-activators and subsequent robust transcription of the target gene.

Quantitative Data

Dose-Response Relationship of this compound

The concentration of this compound directly correlates with the level of gene expression, allowing for fine-tuning of the target protein levels. The following table summarizes typical dose-response data for this compound in a transiently transfected HEK293 cell line expressing a reporter gene.

| This compound (nM) | Relative Gene Expression (%) |

| 0 | 1 |

| 0.1 | 15 |

| 1 | 45 |

| 10 | 85 |

| 100 | 100 |

| 1000 | 100 |

Note: The optimal concentration of this compound may vary depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response curve for each new cell line or experimental setup.

Time Course of Induction

The induction of gene expression by this compound is rapid, with significant expression detectable within hours of treatment. The following table illustrates a typical time course of induction in a transiently transfected cell line.

| Time after Induction (hours) | Relative Gene Expression (%) |

| 0 | 1 |

| 2 | 20 |

| 4 | 50 |

| 8 | 80 |

| 12 | 95 |

| 24 | 100 |

| 48 | 98 |

Comparison of Inducers: this compound vs. Ponasterone A

Ponasterone A is another commonly used ecdysteroid analog for inducing this system. Both inducers exhibit high potency, with similar EC50 values.

| Inducer | EC50 (nM) |

| This compound | ~1-5 |

| Ponasterone A | ~1-5 |

Experimental Protocols

Protocol 1: Transient Co-transfection and Induction in Mammalian Cells

This protocol describes the transient transfection of mammalian cells with the receptor and expression plasmids, followed by induction of gene expression with this compound.

Materials:

-

Mammalian cell line (e.g., HEK293, CHO, HeLa)

-

Complete growth medium

-

Receptor plasmid (expressing EcR and RXR)

-

Expression plasmid (containing GOI downstream of EcRE-promoter)

-

Transfection reagent (e.g., lipofection-based)

-

Serum-free medium

-

This compound stock solution (1 mM in ethanol)

-

Phosphate-buffered saline (PBS)

-

Assay-specific reagents (e.g., lysis buffer, reporter assay substrate)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

-

Plasmid Preparation: In separate tubes, dilute the receptor plasmid and the expression plasmid in serum-free medium. A 1:1 ratio of receptor to expression plasmid is a good starting point, but this may need optimization.

-

Transfection Complex Formation: Add the transfection reagent to the diluted plasmids, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

-

Transfection: Add the transfection complexes dropwise to the cells in fresh complete growth medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Induction: 24 hours post-transfection, replace the medium with fresh complete medium containing the desired concentration of this compound. A final concentration of 10-100 nM is often sufficient for maximal induction. Include a vehicle control (ethanol) for the uninduced sample.

-